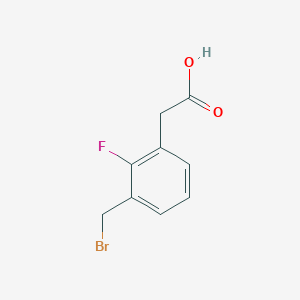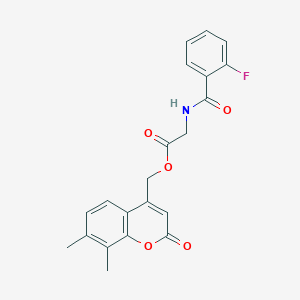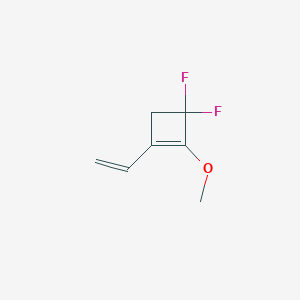
3,3-Difluoro-2-methoxy-1-vinylcyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-methoxy-1-vinylcyclobutene is an organic compound characterized by the presence of a cyclobutene ring substituted with difluoromethyl, methoxy, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxy-1-vinylcyclobutene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable dienes and dienophiles under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluorocarbene precursors or difluoromethyl halides under appropriate conditions (4).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Vinylation: The vinyl group can be introduced through a Heck reaction or other suitable vinylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-methoxy-1-vinylcyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or difluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methanol, methoxide ions, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutene derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-2-methoxy-1-vinylcyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methoxy-1-vinylcyclobutene involves its interactions with molecular targets and pathways. The difluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The vinyl group can participate in conjugation and electron delocalization, affecting the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-2-methoxy-1-cyclobutene: Lacks the vinyl group, resulting in different reactivity and applications.
3,3-Difluoro-1-vinylcyclobutene:
2-Methoxy-1-vinylcyclobutene: Lacks the difluoromethyl group, leading to different chemical behavior and applications.
Uniqueness
3,3-Difluoro-2-methoxy-1-vinylcyclobutene is unique due to the combination of difluoromethyl, methoxy, and vinyl groups on the cyclobutene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8F2O |
|---|---|
Poids moléculaire |
146.13 g/mol |
Nom IUPAC |
1-ethenyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C7H8F2O/c1-3-5-4-7(8,9)6(5)10-2/h3H,1,4H2,2H3 |
Clé InChI |
WSIIUYXCMGXDDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(CC1(F)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


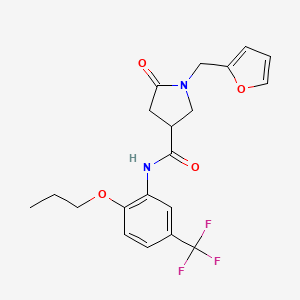
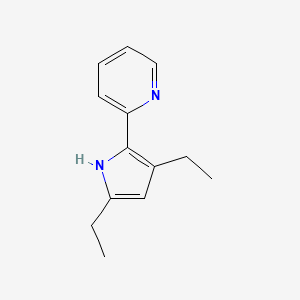
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

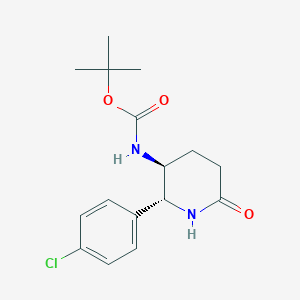
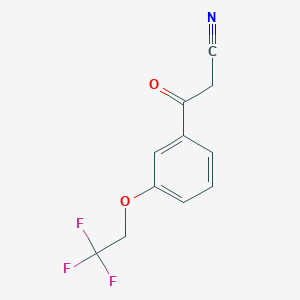
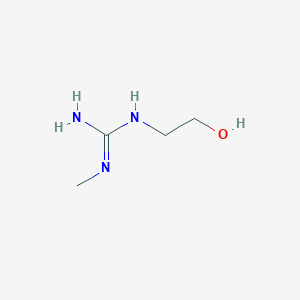
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
